molecular formula C21H20N4O4S2 B13742119 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione CAS No. 22139-83-9

5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B13742119
CAS No.: 22139-83-9
M. Wt: 456.5 g/mol
InChI Key: ZQJJEJDWFORDKH-UHFFFAOYSA-N
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Description

5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple imidazolidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione typically involves a series of chemical reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

22139-83-9

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

5-[(2,5-dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H20N4O4S2/c26-18-16(22-20(28)24(18)14-7-3-1-4-8-14)11-30-13-31-12-17-19(27)25(21(29)23-17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,28)(H,23,29)

InChI Key

ZQJJEJDWFORDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CSCSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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